

Application Notes and Protocols: Topoisomerase II

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Compound of Interest

Compound Name: Topoisomerase II|A-IN-5

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Introduction to Topoisomerase II

DNA Topoisomerase II is a ubiquitous and essential enzyme that plays a critical role in managing DNA topology.[1][2] These enzymes are vital for numerous cellular processes, including DNA replication, transcription, chromosome condensation, and segregation during mitosis.[3][4][5] Topoisomerase II functions by creating a transient double-stranded break in one DNA segment, allowing another intact DNA duplex to pass through the break, and then resealing the break.[2][6] This intricate mechanism, which requires ATP hydrolysis, allows the enzyme to resolve DNA tangles, knots, and supercoils, thereby maintaining the integrity of the genome.[2][7][8]

There are two main isoforms of Topoisomerase II in human cells, alpha and beta. Topoisomerase II alpha is highly expressed in proliferating cells and is essential for cell division, while the beta isoform is present in most cell types regardless of their proliferative state and its physiological functions are still being fully elucidated.[9]

Clinical Relevance and Drug Development

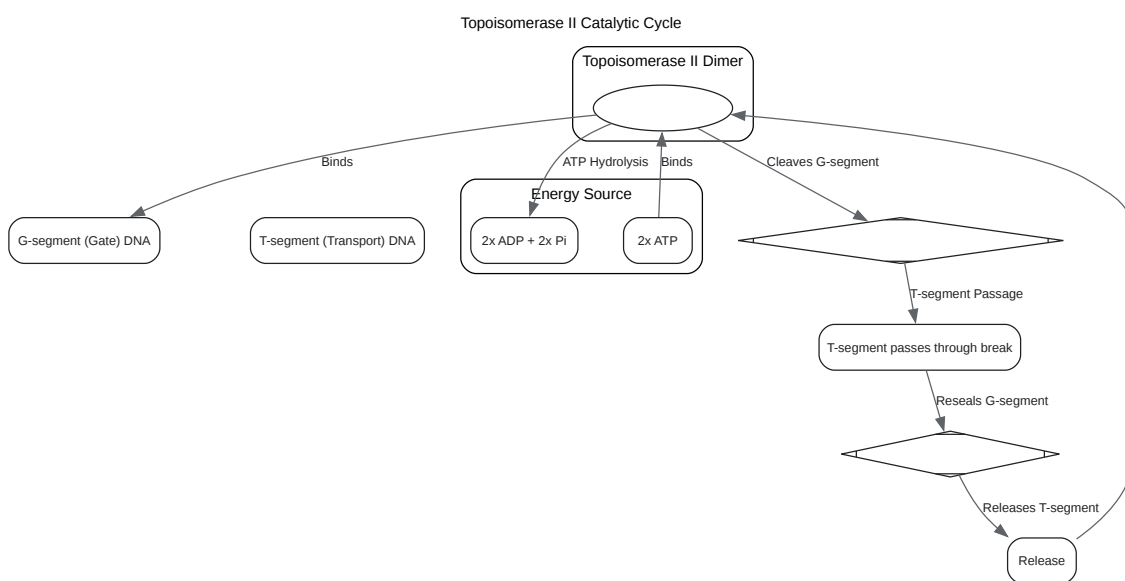
The critical function of Topoisomerase II in cell division has made it a key target for anticancer drug development.[1][10] Drugs targeting this enzyme are broadly classified into two categories: Topoisomerase II poisons and catalytic inhibitors.[4][9]

- **Topoisomerase II Poisons:** These agents, which include widely used chemotherapeutic drugs like etoposide, doxorubicin, and mitoxantrone, act by stabilizing the transient covalent complex formed between the enzyme and the cleaved DNA.^{[5][11][12]} This leads to an accumulation of double-strand DNA breaks, which are toxic to the cell and can trigger apoptosis.^{[12][13]}
- **Topoisomerase II Catalytic Inhibitors:** Unlike poisons, these inhibitors do not stabilize the cleavage complex. Instead, they interfere with other steps of the catalytic cycle, such as ATP binding or DNA binding, thereby preventing the enzyme from carrying out its function.^{[4][9]} This class of inhibitors is being explored as a potential therapeutic strategy with a different side-effect profile, potentially avoiding the DNA damage associated with poisons.^{[9][14][15]}

The development of resistance to Topoisomerase II inhibitors and the risk of secondary malignancies are significant challenges in their clinical use.^{[12][16]} Therefore, ongoing research focuses on developing novel inhibitors with improved efficacy and safety profiles.^{[9][15]}

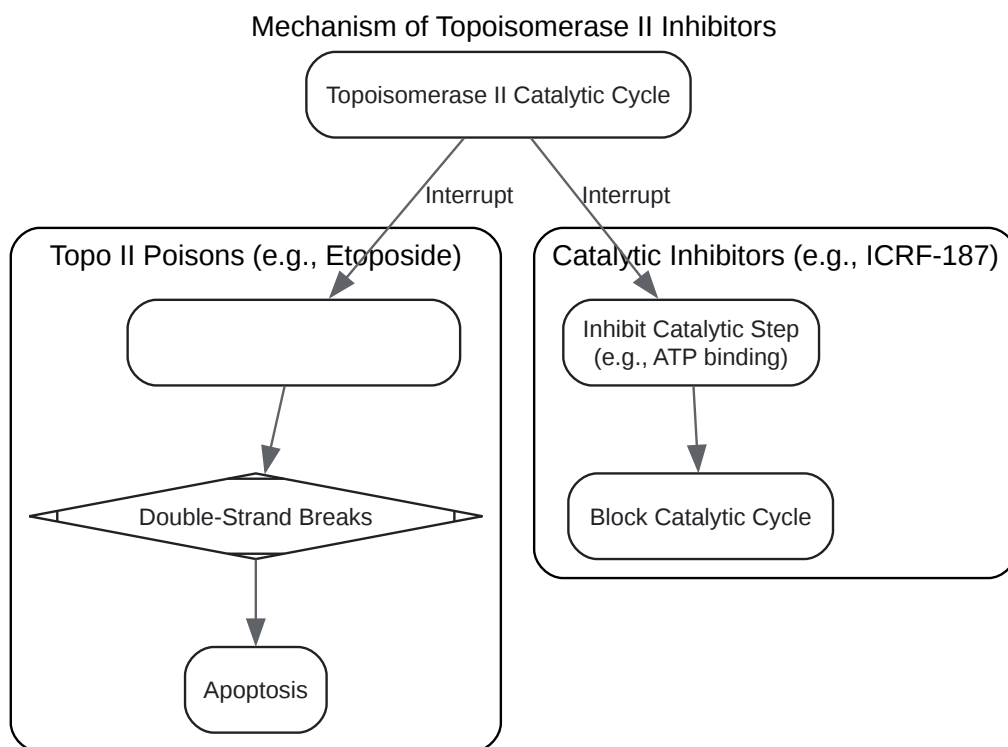
Key Signaling Pathways and Experimental Workflows

The mechanism of action of Topoisomerase II and its inhibitors can be visualized through signaling pathways and experimental workflows.



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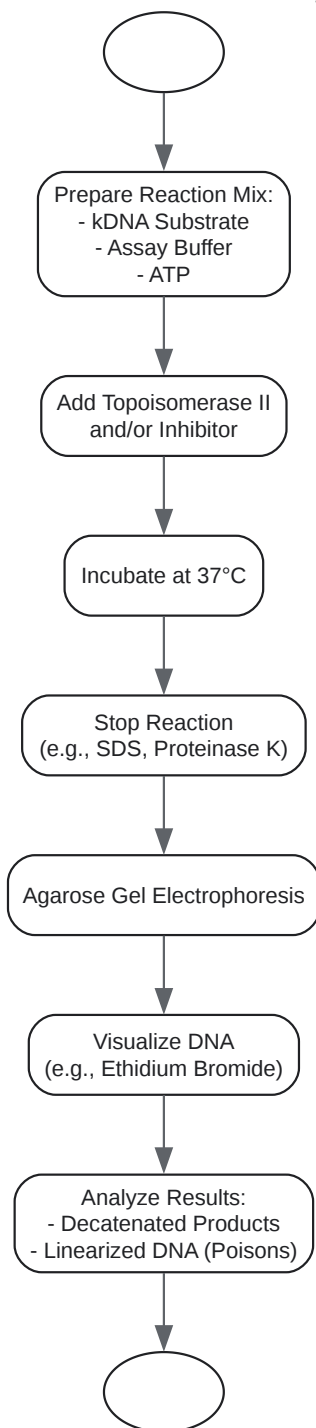
Caption: The catalytic cycle of Topoisomerase II, a multi-step process involving DNA binding, cleavage, strand passage, and religation, fueled by ATP hydrolysis.



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Caption: Topoisomerase II inhibitors are classified as poisons, which trap the enzyme-DNA cleavage complex, or catalytic inhibitors, which block other steps of the enzymatic cycle.

Topoisomerase II Decatenation Assay Workflow

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Caption: The workflow for a Topoisomerase II decatenation assay, a common method to measure enzyme activity and the effect of inhibitors.

Quantitative Data: Topoisomerase II Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for several common Topoisomerase II inhibitors. These values can vary depending on the specific assay conditions, cell line, and purity of the enzyme and inhibitor.

Inhibitor	Target	IC ₅₀ (μM)	Mechanism of Action	Cell Line/Assay
Etoposide	Topoisomerase IIα/β	1 - 50	Poison	Various cancer cell lines
Doxorubicin	Topoisomerase IIα/β	0.1 - 1	Poison (Intercalator)	Various cancer cell lines
Mitoxantrone	Topoisomerase IIα/β	0.01 - 0.5	Poison (Intercalator)	Various cancer cell lines
Teniposide	Topoisomerase IIα/β	0.1 - 10	Poison	Various cancer cell lines
ICRF-187 (Dexrazoxane)	Topoisomerase IIβ	10 - 100	Catalytic Inhibitor	Cardioprotective agent studies
Novobiocin	Bacterial Gyrase (Topo II)	0.1 - 1	Catalytic Inhibitor (ATPase)	Bacterial assays
Ciprofloxacin	Bacterial Gyrase (Topo II)	0.1 - 5	Poison	Bacterial assays

Experimental Protocols

Protocol 1: Topoisomerase II DNA Decatenation Assay

This assay measures the ability of Topoisomerase II to resolve catenated (interlocked) DNA networks, typically kinetoplast DNA (kDNA) from *Crithidia fasciculata*, into individual circular DNA molecules.[\[3\]](#)[\[17\]](#)

Materials:

- Purified human Topoisomerase II α
- Kinetoplast DNA (kDNA)
- 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA)
- 10 mM ATP solution
- Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% glycerol)
- Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue)
- Proteinase K (20 mg/mL)
- 1% Agarose gel in 1x TAE buffer containing 0.5 μ g/mL ethidium bromide
- 1x TAE buffer
- Nuclease-free water

Procedure:

- Prepare the Reaction Mixture: On ice, prepare a reaction mixture for the desired number of assays. For a single 20 μ L reaction, combine:
 - 2 μ L of 10x Topoisomerase II Assay Buffer
 - 2 μ L of 10 mM ATP
 - 1 μ L of kDNA (e.g., 200 ng/ μ L)
 - Test compound (inhibitor) or vehicle control (e.g., DMSO)
 - Nuclease-free water to a final volume of 18 μ L.

- **Enzyme Dilution and Addition:** Dilute the Topoisomerase II enzyme in Dilution Buffer to the desired concentration. Add 2 μL of the diluted enzyme to the reaction mixture. The final enzyme concentration should be determined empirically, but a typical starting point is 1-5 units per reaction.
- **Incubation:** Gently mix the reaction and incubate at 37°C for 30 minutes.
- **Stopping the Reaction:** Stop the reaction by adding 2 μL of 10% SDS. For reactions with crude extracts, add 1 μL of Proteinase K and incubate for an additional 15 minutes at 37°C to digest proteins.
- **Sample Preparation for Electrophoresis:** Add 4 μL of 6x Stop Solution/Loading Dye to each reaction tube.
- **Agarose Gel Electrophoresis:** Load the entire sample into a well of a 1% agarose gel containing ethidium bromide. Run the gel at 5-10 V/cm until the dye front has migrated approximately two-thirds of the way down the gel.[\[17\]](#)
- **Visualization and Analysis:** Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate very slowly, while decatenated, relaxed circular DNA will migrate into the gel as distinct bands. The presence of linearized DNA indicates the action of a Topoisomerase II poison.

Protocol 2: Topoisomerase II DNA Relaxation Assay

This assay measures the ability of Topoisomerase II to relax supercoiled plasmid DNA.[\[18\]](#)

Materials:

- Purified human Topoisomerase II α
- Supercoiled plasmid DNA (e.g., pBR322)
- 10x Topoisomerase II Assay Buffer
- 10 mM ATP solution
- Dilution Buffer

- Stop Solution/Loading Dye
- 1% Agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide
- 1x TAE buffer
- Nuclease-free water

Procedure:

- Prepare the Reaction Mixture: On ice, prepare a reaction mixture for the desired number of assays. For a single 20 µL reaction, combine:
 - 2 µL of 10x Topoisomerase II Assay Buffer
 - 2 µL of 10 mM ATP
 - 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)
 - Test compound (inhibitor) or vehicle control
 - Nuclease-free water to a final volume of 18 µL.
- Enzyme Dilution and Addition: Dilute the Topoisomerase II enzyme in Dilution Buffer. Add 2 µL of the diluted enzyme to the reaction mixture.
- Incubation: Gently mix and incubate at 37°C for 30 minutes.
- Stopping the Reaction: Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
- Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a low voltage (e.g., 1-2 V/cm) for a longer duration to achieve good separation of topoisomers.
- Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA will migrate fastest, followed by linear DNA, and then relaxed circular DNA. A decrease in the supercoiled band and an increase in the relaxed band indicate Topoisomerase II activity.

Protocol 3: In Vivo Complex of Enzyme (ICE) Assay

This protocol is for detecting and quantifying covalent Topoisomerase II-DNA complexes in living cells.[3]

Materials:

- Cell culture medium
- Test compound (Topoisomerase II inhibitor)
- Lysis buffer (e.g., 1% Sarkosyl in TE buffer)
- Cesium chloride (CsCl)
- TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
- Ultracentrifuge and tubes
- Equipment for DNA quantification (e.g., spectrophotometer or fluorometer)
- Antibodies for Western blotting (anti-Topoisomerase II)

Procedure:

- Cell Treatment: Treat cultured cells with the test compound for the desired time.
- Cell Lysis: Lyse the cells directly in the culture dish by adding lysis buffer. Scrape the viscous lysate and collect it.
- DNA Shearing: Shear the genomic DNA by passing the lysate through a 21-gauge needle several times.
- Cesium Chloride Gradient Ultracentrifugation: Layer the lysate onto a CsCl step gradient in an ultracentrifuge tube. Centrifuge at high speed (e.g., 100,000 x g) for 24-48 hours at 20°C. This separates free protein from DNA and protein-DNA complexes.
- Fraction Collection: Carefully collect fractions from the bottom of the tube.
- Detection of Topoisomerase II-DNA Complexes:

- DNA Quantification: Measure the DNA concentration in each fraction.
- Western Blotting: Perform Western blotting on the fractions using an anti-Topoisomerase II antibody to detect the enzyme covalently bound to the DNA.
- Analysis: An increase in the amount of Topoisomerase II found in the DNA-containing fractions in treated cells compared to control cells indicates the formation of covalent enzyme-DNA complexes.

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